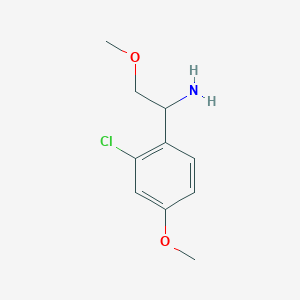

1-(2-Chloro-4-methoxyphenyl)-2-methoxyethan-1-amine

Description

Properties

Molecular Formula |

C10H14ClNO2 |

|---|---|

Molecular Weight |

215.67 g/mol |

IUPAC Name |

1-(2-chloro-4-methoxyphenyl)-2-methoxyethanamine |

InChI |

InChI=1S/C10H14ClNO2/c1-13-6-10(12)8-4-3-7(14-2)5-9(8)11/h3-5,10H,6,12H2,1-2H3 |

InChI Key |

POGIUWAHTHLSGU-UHFFFAOYSA-N |

Canonical SMILES |

COCC(C1=C(C=C(C=C1)OC)Cl)N |

Origin of Product |

United States |

Preparation Methods

Condensation and Catalytic Reduction Approach

A widely reported method involves:

Step 1: Condensation of a substituted acetophenone (e.g., 4-methoxyacetophenone or its 2-chloro-4-methoxy analog) with a chiral amine such as (S)-(-)-α-methylbenzylamine in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) in an organic solvent like toluene. This forms an imine intermediate with azeotropic removal of water to drive the reaction to completion.

Step 2: Catalytic hydrogenation of the imine using palladium on carbon (Pd/C) under hydrogen atmosphere at moderate temperatures (35–55°C) to yield the corresponding amine salt.

Step 3: Acid-base workup to isolate the free amine, followed by crystallization to obtain optically pure amine salts.

This method is scalable and avoids hazardous reagents such as n-butyllithium or lithium hexamethyldisilazide, making it suitable for industrial production with optical purities exceeding 99%.

Enzymatic Resolution

Lipase B enzyme-catalyzed kinetic resolution of racemic amines has been reported, yielding optically enriched amines with moderate purity (~78%). However, this method is less favored for commercial scale due to enzyme cost and lower optical purity.

Asymmetric Hydroboration and Amination

Asymmetric hydroboration of vinyl aromatics followed by amination using rhodium catalysts with chiral ligands (e.g., (S)-quinap) and catecholborane can afford chiral amines with high optical purity (~98%). This method is sophisticated and requires expensive catalysts but offers excellent stereocontrol.

Detailed Preparation Method for this compound

Adapting the condensation and catalytic reduction approach for the target compound involves:

| Step | Reagents and Conditions | Description |

|---|---|---|

| 1. Condensation | 2-chloro-4-methoxyacetophenone + methoxyethylamine derivative, p-toluenesulfonic acid, toluene, reflux with Dean-Stark trap | Formation of imine intermediate with azeotropic removal of water |

| 2. Catalytic Reduction | Pd/C (10%), H2 atmosphere (35-55°C), ethyl acetate or methanol solvent | Hydrogenation of imine to amine salt |

| 3. Acid-Base Treatment | Sodium hydroxide solution, extraction with dichloromethane or methyl chloride | Isolation of free base amine |

| 4. Crystallization | Ethyl acetate or isopropanol, cooling | Purification and isolation of crystalline amine salt |

This sequence ensures high yield and optical purity, assuming chiral amine precursors are used or racemic mixtures are resolved post-synthesis.

Comparative Data Table of Preparation Methods for Related Amines

| Method | Key Reagents | Optical Purity (%) | Scale Suitability | Advantages | Limitations |

|---|---|---|---|---|---|

| Condensation + Catalytic Hydrogenation | Substituted acetophenone, chiral amine, Pd/C, p-TsOH | >99% | Industrial scale | Economical, safe, scalable | Requires chiral amine precursor |

| Enzymatic Resolution | Racemic amine, Lipase B enzyme | ~78% | Limited | Mild conditions | Enzyme cost, lower purity |

| Asymmetric Hydroboration + Amination | Vinyl aromatic, Rh catalyst, catecholborane | ~98% | Specialized scale | High stereocontrol | Expensive catalysts, complex |

Research Findings and Notes

The condensation step benefits from using a Dean-Stark apparatus to continuously remove water, driving the equilibrium toward imine formation.

Use of p-toluenesulfonic acid as catalyst is preferred for its strong acidity and ability to promote imine formation efficiently.

Catalytic hydrogenation conditions (temperature, pressure, catalyst loading) must be optimized to avoid over-reduction or side reactions.

The presence of the 2-chloro substituent may affect reactivity and steric environment, requiring slight modifications in reaction times or catalyst amounts.

Optical purity is critically dependent on the enantiomeric purity of the amine starting material or the efficiency of resolution steps.

Avoidance of hazardous reagents like n-BuLi and LiHMDS enhances safety and cost-effectiveness for scale-up.

Chemical Reactions Analysis

Types of Reactions

1-(2-Chloro-4-methoxyphenyl)-2-methoxyethan-1-amine can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into amines or alcohols.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Medicinal Chemistry

1-(2-Chloro-4-methoxyphenyl)-2-methoxyethan-1-amine has been studied for its potential as a therapeutic agent. It is particularly noted for its role in developing compounds that act as inhibitors for various biological targets.

Case Study: HPK1 Inhibition

Recent studies have explored its use in synthesizing aminopyrazine compounds, which serve as inhibitors of the HPK1 protein kinase. This inhibition pathway is crucial in cancer research, as it can influence tumor growth and immune response modulation .

Organic Synthesis

The compound serves as an important intermediate in organic synthesis, particularly in the preparation of more complex molecules. Its reactivity allows it to participate in various coupling reactions, making it valuable for creating new chemical entities.

Example of Synthesis:

A notable reaction involves the use of this compound in arylation processes, where it acts as a directing group to facilitate the formation of carbon-carbon bonds .

Data Table: Applications Overview

Mechanism of Action

The mechanism of action of 1-(2-Chloro-4-methoxyphenyl)-2-methoxyethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses. The exact pathways and molecular targets involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Substitution Patterns on the Aromatic Ring

The 2-chloro-4-methoxy substitution on the phenyl ring distinguishes the target compound from analogs with alternative halogen or methoxy configurations:

The 2,5-dimethoxy configuration in DOC is associated with serotonergic activity in psychoactive compounds .

Backbone Modifications

Variations in the amine-containing backbone significantly impact reactivity and applications:

Key Insight : The methoxyethylamine backbone facilitates nucleophilic reactions, making it suitable for coupling with carbonyl groups in peptide synthesis (e.g., HBTU-mediated couplings) . Benzyl derivatives (e.g., n-(4-Bromo-2-chlorobenzyl)-2-methoxyethan-1-amine) may exhibit steric hindrance compared to phenyl analogs .

Pharmacological and Toxicological Profiles

- DOC (2,5-Dimethoxy-4-chloroamphetamine): A hallucinogen acting on serotonin receptors; the chlorine and methoxy groups are critical for potency .

- BOD (4-methyl-2,5,β-trimethoxyphenethylamine) : Substitutions at the β-position modulate stimulant vs. psychedelic effects .

- Methoxmetamine: A cyclohexanone derivative with methoxy and methylamino groups, detected in recreational drug markets .

Key Insight: The target compound’s 2-chloro-4-methoxy configuration may confer affinity for monoamine transporters or receptors, though toxicity data are unavailable. Safety precautions (e.g., skin/eye protection) are advised, as seen in structurally related amines .

Biological Activity

1-(2-Chloro-4-methoxyphenyl)-2-methoxyethan-1-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

The compound has the following chemical structure:

- Chemical Formula : CHClNO

- Molecular Weight : 215.68 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes. The compound may function as an inhibitor or modulator of specific pathways, influencing cellular responses.

Key Mechanisms:

- Receptor Interaction : The compound may act on neurotransmitter receptors, which could influence neuropsychiatric conditions.

- Enzyme Modulation : It has shown potential in modulating enzyme activity related to metabolic pathways, suggesting a role in metabolic regulation.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Variations in substituents on the phenyl ring significantly impact its potency and selectivity.

| Substituent | Activity (MIC) | Remarks |

|---|---|---|

| 2-Chloro | 4 µg/mL | Enhanced antimicrobial activity |

| 4-Methoxy | 8 µg/mL | Contributes to lipophilicity |

| Ethyl | >256 µg/mL | Reduces potency |

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of this compound against various bacterial strains. The minimum inhibitory concentrations (MICs) indicate its effectiveness:

- Staphylococcus aureus : MIC = 4 µg/mL

- Escherichia coli : MIC = 8 µg/mL

These results suggest that the compound possesses significant antibacterial properties, making it a candidate for further development as an antimicrobial agent .

Case Studies

- Neuropsychiatric Disorders : In a study focusing on compounds with similar structures, it was found that derivatives exhibited anxiolytic effects in animal models. The mechanism was linked to modulation of serotonin receptors, indicating potential for treating anxiety disorders .

- Cancer Research : Compounds structurally related to this compound have shown antiproliferative effects against various cancer cell lines. For instance, one derivative demonstrated an IC value of 0.47 μM against prostate cancer cells, highlighting the potential for anticancer applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.